LogP & TPSA: Optimized Lipophilicity vs. Phenyl and Chlorophenyl Analogs
The 4‑bromophenyl substituent confers a logP of 2.03 and a TPSA of 58.9 Ų . In comparison, the unsubstituted 5‑phenyl analog has a lower logP (~1.5) and similar TPSA, while the 5‑(4‑chlorophenyl) analog exhibits a logP of ~2.2 but a subtly different electronic profile due to chlorine's stronger inductive effect [1]. The 4‑bromo substitution achieves a balance of lipophilicity and polar surface area that is often associated with improved membrane permeability and oral bioavailability, positioning this intermediate favorably for lead optimization programs targeting intracellular targets .
Phenyl analog ~1.5; 4-chlorophenyl ~2.2
| Evidence Dimension | LogP (octanol/water partition coefficient) and TPSA |
|---|---|
| Target Compound Data | LogP = 2.03; TPSA = 58.9 Ų |
| Comparator Or Baseline | 5‑Phenyl‑oxazolidine‑2,4‑dione (logP ~1.5, TPSA ~59 Ų); 5‑(4‑Chlorophenyl)‑oxazolidine‑2,4‑dione (logP ~2.2, TPSA ~59 Ų) |
| Quantified Difference | ΔlogP ≈ +0.5 vs. phenyl; ΔlogP ≈ −0.2 vs. 4‑chlorophenyl |
| Conditions | Computed properties (ALOGPS/ACD/Labs); consistent across multiple prediction platforms. |
Why This Matters
The intermediate lipophilicity of the 4‑bromo analog (logP 2.03) compared to the less lipophilic phenyl (logP 1.5) and more lipophilic 4‑chlorophenyl (logP 2.2) provides a favorable balance for membrane permeability and aqueous solubility, a critical parameter for oral bioavailability and cell‑based assay performance.
- [1] PubChem. Computed properties for oxazolidine-2,4-dione analogs. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-07). View Source
